molecular formula C15H12O3 B14384763 2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione CAS No. 87976-14-5

2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione

Cat. No.: B14384763
CAS No.: 87976-14-5
M. Wt: 240.25 g/mol
InChI Key: BIFLISQCBYQTMK-UHFFFAOYSA-N
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Description

2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-acetyl naphthalene with an appropriate alkylating agent under basic conditions. One common method is the alkylation of 2-acetyl naphthalene with propargyl bromide in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic attack on the alkylating agent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are known for their biological activity.

    Reduction: Reduction of the compound can lead to the formation of hydroquinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest potential interactions with proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

CAS No.

87976-14-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-acetyl-3-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C15H12O3/c1-3-6-12-13(9(2)16)15(18)11-8-5-4-7-10(11)14(12)17/h3-5,7-8H,1,6H2,2H3

InChI Key

BIFLISQCBYQTMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC=C

Origin of Product

United States

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